2-[(3-Phenoxyphenyl)methylidene]propanedinitrile
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Description
“2-[(3-Phenoxyphenyl)methylidene]propanedinitrile” is a chemical compound with the molecular formula C16H10N2O . It has a molecular weight of 246.26 g/mol . The compound is also known by other names such as “2-(3-Phenoxybenzylidene)malononitrile” and "NSC643031" .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C16H10N2O/c17-11-14(12-18)9-13-5-4-8-16(10-13)19-15-6-2-1-3-7-15/h1-10H
. The canonical SMILES representation is C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C#N
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.26 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . The exact mass and monoisotopic mass of the compound are both 246.079312947 g/mol . The topological polar surface area is 56.8 Ų .Scientific Research Applications
Exploration of Biological Activities of Metal Complexes
Several mononuclear complexes containing Schiff base ligands, which are structurally related to 2-[(3-Phenoxyphenyl)methylidene]propanedinitrile, were synthesized and characterized. These complexes were investigated for their binding ability with DNA and BSA, DNA cleavage activity, in vitro cytotoxicity against human cervical carcinoma cell line (HeLa), and their potential to induce cell apoptosis. Additionally, these complexes demonstrated catecholase-like activity, important for mimicking enzymatic functions in biological systems. The study provides insights into the structural and functional versatility of these complexes in bioactive applications, including anticancer activities (Balakrishnan, Natarajan, & Neelakantan, 2016).
Photophysical and Nonlinear Optical Properties
Analogous compounds of this compound, specifically Foron Blue SR analogs, were studied for their photophysical, structural aspects, and nonlinear optical properties using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). The study evaluated polarizability and hyperpolarizability, revealing high values that indicate significant nonlinear optical properties. This research suggests potential applications in optical materials and devices (Bhagwat & Sekar, 2019).
Selenium-Containing Heterocycles Synthesis
Research involving the base-catalyzed reaction of malononitrile with phenyl isoselenocyanate, a process related to the synthesis of compounds akin to this compound, led to the production of selenium-containing heterocycles. These compounds were synthesized in good yield and involved the creation of [(alkylseleno)-(phenylamino)methylene]malononitriles. The structural characterization was supported by chemical and spectroscopic evidence, with one structure confirmed via X-ray crystallography. This study highlights the compound's utility in synthesizing novel heterocyclic compounds with potential biological applications (Sommen, Linden, & Heimgartner, 2007).
properties
IUPAC Name |
2-[(3-phenoxyphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c17-11-14(12-18)9-13-5-4-8-16(10-13)19-15-6-2-1-3-7-15/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCNLVKFRGRFFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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